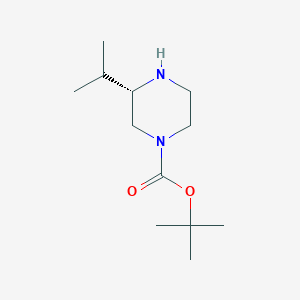

(S)-1-Boc-3-isopropylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-Boc-3-isopropylpiperazine (Boc-IPZ) is an organic compound that is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-IPZ is a chiral molecule, meaning that it has two different isomers, (S)-Boc-IPZ and (R)-Boc-IPZ. This makes it a useful tool in asymmetric synthesis, as the two isomers can be used to create molecules with different properties. Boc-IPZ is also used in the synthesis of peptides, peptidomimetics, and other molecules that require a chiral center.

科学的研究の応用

Synthesis and Chemical Characterization

(S)-1-Boc-3-isopropylpiperazine is often utilized in the synthesis of complex chemical structures. It serves as a crucial building block in the formation of cyclo[Asp-Ser] diketopiperazines, with its Boc-aspartyl derivatives forming through selective O-acylation of unprotected N-benzylserine. This process highlights its role in facilitating unexpected O-acylation, preferred over tertiary amide formation, and stabilizing the resulting ester bond against O, N-acyl transfer (Marchini et al., 2010).

Peptide Mimetics and Conformational Studies

The compound is used in the design of conformationally constrained peptides, such as the synthesis of CCK-4 analogues. Its incorporation in peptides has led to the creation of 2-Oxopiperazine derivatives, mimicking γ-turn conformational constraints in tripeptides, although this has resulted in a reduced affinity at CCK receptors, suggesting the absence of a γ-turn in the bioactive conformation of the C-terminal tripeptide of CCK-4 (Herrero et al., 2002).

Drug Development and Biodistribution Studies

In drug development, its derivatives are explored for their potential therapeutic applications, exemplified by a study involving a BODIPY-based fluorescent probe. This probe, developed for a drug targeting Chagas disease, demonstrates the utility of (S)-1-Boc-3-isopropylpiperazine derivatives in pre-clinical studies, including in vivo biodistribution investigations (Rodríguez et al., 2017).

Material Science and Polymer Research

In material science, (S)-1-Boc-3-isopropylpiperazine plays a role in the development of borazine-linked polymers, which are crucial for tailoring optoelectronic characteristics of carbon materials, particularly in semiconducting properties. This showcases its significance in enhancing the fabrication and functionality of advanced materials (Bonifazi et al., 2015).

特性

IUPAC Name |

tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647492 |

Source

|

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-isopropylpiperazine | |

CAS RN |

475272-54-9 |

Source

|

| Record name | tert-Butyl (3S)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)